molecular formula C22H23NO5 B2400528 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 859133-25-8

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2400528
CAS RN: 859133-25-8
M. Wt: 381.428
InChI Key: ORLNHQOWSHVYEK-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the retrieved data .

Scientific Research Applications

Aporphine Alkaloids Synthesis

The compound’s structure features a benzo[d][1,3]dioxole moiety. Researchers have utilized this scaffold for the total synthesis of aporphine alkaloids. Specifically, the first total synthesis of (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine was achieved using this compound as a key intermediate . The synthetic strategy involved Pd-catalyzed arylation to establish the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution.

Coptisine Alkaloids Synthesis

By slightly modifying the synthetic route and strategically combining it with aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, researchers extended the methodology to synthesize benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines. Notably, efficient syntheses of two impatiens, tetrahydrocoptisine, and quaternary coptisine bromide were achieved using this approach .

Dibenzopyrrocolines Synthesis

The same synthetic strategy was also applied to dibenzopyrrocolines, leading to the efficient synthesis of two dibenzopyrrocoline analogues .

Solution-Processed OLEDs (Organic Light-Emitting Diodes)

While not directly related to the compound, its solution-processable nature is relevant for the development of non-doped thermally activated delayed fluorescence (TADF) emitters in OLEDs. Solution-processed TADF emitters are highly desirable due to their efficiency and compatibility with wet methods .

Photocatalysis and C–O Bond Cleavage

Although not explicitly studied for this compound, its structural features may be relevant for radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds. Strategically designed arylbenzothiazolylether diazonium salts have been used as dual-function reagents in this context .

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data .

Future Directions

The future directions for the research and application of this compound are not specified in the retrieved data .

properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-4-9-23(2)12-16-17(24)7-6-15-21(25)20(28-22(15)16)11-14-5-8-18-19(10-14)27-13-26-18/h5-8,10-11,24H,3-4,9,12-13H2,1-2H3/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLNHQOWSHVYEK-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one

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